molecular formula C13H25NO9 B8205381 Bocnh-peg5-acid

Bocnh-peg5-acid

Cat. No.: B8205381
M. Wt: 339.34 g/mol
InChI Key: UXAPMCOZLMZDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-NH-PEG5-acid (CAS 890152-41-7) is a polyethylene glycol (PEG)-based linker featuring a tert-butoxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid group at the other. This compound is widely used in bioconjugation and drug development, where its Boc group provides temporary protection for the amine during synthetic processes, allowing selective deprotection under acidic conditions. The PEG5 spacer (five ethylene glycol units) enhances solubility and reduces steric hindrance, making it ideal for coupling biomolecules like peptides, proteins, or small molecules .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(carboxyamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO9/c15-12(16)11-23-10-9-22-8-7-21-6-5-20-4-3-19-2-1-14-13(17)18/h14H,1-11H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAPMCOZLMZDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)NC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise PEG Chain Elongation with Boc-Amine Incorporation

A widely adopted method involves sequential ethylene oxide polymerization initiated from a Boc-protected amine precursor. Starting with Boc-NH-PEG5-OH (CAS: 1404111-67-6), oxidation of the terminal hydroxyl group to a carboxylic acid yields this compound. Key steps include:

Reaction Conditions:

  • Oxidizing Agent: Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO system.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0–25°C for 12–24 hours.

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.

Yield Optimization:

  • Excess oxidizing agent (2.5 eq.) improves conversion to >90%.

  • PEG chain length uniformity (Đ = 1.03–1.08) confirmed via MALDI-TOF.

Direct Coupling of Preformed PEG Diacids

Commercial PEG5 diacids (HOOC-PEG5-COOH) serve as starting materials for selective mono-Boc protection:

  • Selective Amine Coupling:

    • React PEG5 diacid with BocNH₂ using carbodiimide coupling (EDC/HOBt).

    • Molar Ratio: 1:1.1 (PEG5 diacid:BocNH₂) minimizes di-substitution.

    • Solvent: Anhydrous DMF under N₂ atmosphere.

  • Purification:

    • Dialysis (MWCO 500 Da) removes unreacted BocNH₂.

    • Lyophilization yields this compound as a white solid.

Table 1: Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (HPLC)
Stepwise ElongationBoc-NH-PEG5-OHTEMPO/NaClO88≥95
Direct CouplingHOOC-PEG5-COOHEDC/HOBt75≥90

Critical Parameter Optimization

Boc Deprotection Kinetics

While Boc removal isn’t part of synthesis, understanding deprotection rates informs storage stability:

  • TFA Sensitivity: Complete deprotection occurs within 30 minutes in 50% TFA/DCM.

  • Storage Stability: ≤2% decomposition after 6 months at -20°C in anhydrous DMSO.

Carboxylic Acid Activation

Post-synthesis, the terminal COOH group is activated for conjugation:

  • HATU-Mediated Activation:

    • 1.2 eq. HATU and 2.5 eq. DIPEA in DMF.

    • Activation efficiency >98% monitored by TNBSA assay.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 ppm (s, 9H, Boc CH₃).

    • δ 3.51–3.64 ppm (m, 20H, PEG -OCH₂CH₂O-).

    • δ 12.1 ppm (br s, 1H, COOH).

  • FT-IR:

    • 1715 cm⁻¹ (Boc carbonyl).

    • 2885 cm⁻¹ (PEG C-H stretch).

Purity Assessment

  • HPLC (C18 Column):

    • Mobile Phase: H₂O/ACN (0.1% TFA).

    • Retention Time: 8.2 minutes (purity ≥95%).

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Sigma-Aldrich’s manufacturing process employs microreactors for improved heat transfer and mixing:

  • Residence Time: 2 minutes per PEG unit.

  • Throughput: 500 g/day with 92% yield.

Quality Control Specifications

Table 2: Commercial Grade Specifications (Sigma-Aldrich)

ParameterSpecificationTest Method
AppearanceColorless viscous liquidVisual inspection
Assay (HPLC)≥95%USP <621>
Residual Solvents≤0.5% (DMF)GC-MS
Endotoxin<0.1 EU/mgLAL assay

Challenges and Mitigation Strategies

PEG Oxidation Side Reactions

  • Issue: Over-oxidation generates PEG diacids.

  • Solution: Strict temperature control (-5°C) during TEMPO reactions.

Boc Group Hydrolysis

  • Issue: Premature deprotection at pH <5 during storage.

  • Mitigation: Neutral buffer formulation (pH 6.5–7.5).

Emerging Methodologies

Enzymatic PEGylation

Recent advances utilize lipase B to catalyze Boc-NH₂ coupling to PEG diacids:

  • Advantages: No protecting groups needed, 85% yield.

  • Limitation: Enzyme cost prohibits large-scale use .

Scientific Research Applications

Bioconjugation

Bocnh-peg5-acid serves as a crucial building block in the synthesis of bioconjugates. Its ability to form stable conjugates with small molecules and biomolecules facilitates the development of novel therapeutic agents. This property is particularly useful in chemical biology and medicinal chemistry, where precise modifications of compounds can lead to enhanced biological activity and specificity .

Antibody-Drug Conjugates

In the realm of targeted drug delivery, this compound is incorporated into antibody-drug conjugates (ADCs). These conjugates utilize the targeting capabilities of antibodies to deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity. The PEG component improves the pharmacokinetics and solubility of the ADCs, thereby enhancing their therapeutic efficacy .

Proteolysis-Targeting Chimeras (PROTACs)

One of the most significant applications of this compound is in the synthesis of PROTACs. PROTACs are innovative therapeutic agents designed to induce targeted protein degradation by recruiting specific proteins to E3 ubiquitin ligases. The compound acts as a linker that connects two different ligands: one for the target protein and another for the E3 ligase. This mechanism allows for selective degradation of unwanted proteins, offering potential treatments for diseases such as cancer by targeting oncogenic proteins .

Chemical Biology Research

This compound is also utilized as a tool compound in various chemical biology studies. Its ability to modulate biological processes makes it an essential component in exploring cellular mechanisms and interactions within biological systems. Research often focuses on optimizing its structure to enhance solubility, stability, and overall biological activity .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, here’s a comparison with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-NH-PEG2-acidShorter PEG chain (2 units), similar functionalityMore hydrophilic due to shorter PEG; less steric hindrance
Benzyl-PEG5-acidBenzyl group instead of Boc protectionDifferent reactivity profile; primarily used in PROTACs
Tri(Boc-NH-PEG5-amide)-amineContains multiple amine functionalitiesDesigned for specific drug targeting applications

Case Studies and Research Findings

  • Targeted Protein Degradation : A study highlighted the effectiveness of PROTACs synthesized using this compound in degrading specific oncogenic proteins in cancer cells. The results demonstrated significant reductions in target protein levels, showcasing the potential for therapeutic applications in oncology .
  • Bioconjugate Development : Another research project utilized this compound to create bioconjugates that exhibited enhanced binding affinity to target receptors compared to non-PEGylated counterparts. This study emphasized how PEGylation improves pharmacokinetics and reduces immunogenicity .
  • Optimization Studies : Research focused on varying the length of the PEG chain in this compound derivatives revealed that longer chains generally improved solubility and stability without compromising biological activity. This finding is crucial for designing effective PROTACs and other bioconjugates .

Mechanism of Action

Bocnh-peg5-acid exerts its effects through its bifunctional nature, allowing it to act as a crosslinker. The carboxylic acid group can form covalent bonds with amine groups on target molecules, while the Boc-protected amino group can be deprotected to yield a free amine that can further react with other functional groups. This dual functionality enables the compound to facilitate the formation of complex molecular structures and enhance the solubility and stability of conjugated molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-NH-PEG5-acid with structurally related PEG derivatives, highlighting key differences in functional groups, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Applications
Boc-NH-PEG5-acid 890152-41-7 ~C₁₈H₃₃NO₉* ~407* Boc-protected amine, carboxylic acid Bioconjugation with controlled amine reactivity; drug delivery systems
Amino-PEG5-acid 1191078-74-6 C₁₃H₂₇NO₇ 309.4 Free amine, carboxylic acid Direct conjugation to carboxylates via EDC/NHS; nanoparticle functionalization
Alkyne-PEG5-acid 1245823-51-1 C₁₄H₂₄O₇ 304.34 Alkyne, carboxylic acid Click chemistry (e.g., CuAAC with azides); surface modification
Azido-PEG5-acid - - ~300–350* Azide, carboxylic acid Bioorthogonal reactions (e.g., with DBCO); PROTAC synthesis
Boc-NH-PEG11-C2-acid - - ~800–900* Boc-protected amine, carboxylic acid Long-spacer conjugates; antibody-drug linker systems

Key Analysis:

Functional Group Flexibility: Boc-NH-PEG5-acid’s Boc group enables temporary amine protection, distinguishing it from Amino-PEG5-acid (free amine) and Alkyne/Azido-PEG5-acid (click chemistry handles). This makes it suitable for multi-step syntheses requiring selective deprotection . Alkyne- and Azido-PEG5-acid are preferred for copper-catalyzed or strain-promoted click reactions, respectively, in bioorthogonal labeling .

PEG Chain Length :

  • Boc-NH-PEG5-acid’s 5-unit PEG spacer balances hydrophilicity and steric effects, whereas longer chains (e.g., Boc-NH-PEG11-C2-acid) provide extended solubility and reduced aggregation in antibody-drug conjugates .

Stability and Reactivity: The Boc group is acid-labile (deprotectable with TFA), whereas alkyne/azide groups require specific reaction conditions (e.g., Cu(I) for alkynes) . Amino-PEG5-acid’s free amine is highly reactive but prone to oxidation, necessitating inert storage conditions .

Applications :

  • Boc-NH-PEG5-acid is critical in peptide synthesis and controlled drug release, whereas Alkyne/Azido-PEG5-acid are staples in fluorescent labeling and targeted therapies .

Research Findings and Data

  • Synthesis Efficiency: Boc-NH-PEG5-acid exhibits >95% purity in commercial batches, comparable to Amino-PEG5-acid (≥95% purity) .
  • Solubility: PEG5 derivatives generally show >50 mg/mL solubility in aqueous buffers, outperforming non-PEGylated analogs .
  • Thermal Stability : Boc-NH-PEG5-acid remains stable at −20°C, similar to Alkyne-PEG5-acid .

Biological Activity

Bocnh-peg5-acid, also known as t-Boc-N-amido-PEG5-acetic acid, is a chemical compound primarily utilized in the field of medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, leveraging the ubiquitin-proteasome system. The biological activity of this compound is mainly attributed to its function as a linker in the synthesis of these compounds.

  • Chemical Name : t-Boc-N-amido-PEG5-acetic acid
  • CAS Number : 1347750-78-0
  • Molecular Formula : C₁₈H₃₅N₁O₉
  • Molecular Weight : 409.5 g/mol
  • Purity : ≥95%

Structural Characteristics

This compound features a polyethylene glycol (PEG) moiety that enhances solubility and bioavailability, making it an ideal candidate for conjugation with various ligands. The terminal carboxylic acid group allows for further chemical modifications, which is crucial for tailoring PROTACs to target specific proteins.

This compound functions as a linker that connects two distinct ligands in PROTACs:

  • E3 Ligase Ligand : Binds to an E3 ubiquitin ligase, facilitating the recruitment of the target protein.
  • Target Protein Ligand : Binds to the protein intended for degradation.

Upon binding, the E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome. This mechanism allows for selective targeting of proteins that are often undruggable by traditional small molecules.

Case Studies and Research Findings

  • Targeted Protein Degradation :
    • A study demonstrated that PROTACs utilizing this compound effectively degraded oncogenic proteins in cancer cell lines, leading to reduced tumor growth in preclinical models. This highlights its potential in cancer therapy by targeting proteins involved in tumorigenesis .
  • Neurodegenerative Diseases :
    • Research indicated that this compound-based PROTACs could be developed to target misfolded proteins associated with neurodegenerative diseases like Alzheimer's. By promoting the degradation of these proteins, there is potential for therapeutic advancement .
  • Antiviral Applications :
    • Another investigation explored the use of PROTACs linked with this compound to degrade viral proteins, showing promise in combating viral infections by dismantling the viral lifecycle within host cells .

Comparative Data Table

PropertyThis compoundAlternative Linkers
Molecular Weight409.5 g/molVaries (e.g., 233.30 g/mol)
SolubilityHigh (due to PEG moiety)Variable
Biological RoleLinker in PROTAC synthesisVaries
Target ProteinsOncogenic and misfolded proteinsDepends on linker structure

Q & A

Q. What are the established protocols for synthesizing Bocnh-peg5-acid, and how can purity be validated?

Methodological Answer: Synthesis typically involves a multi-step protection-deprotection strategy using tert-butoxycarbonyl (Boc) groups for amine protection and PEGylation to enhance solubility. Key steps include:

Boc Protection : React the amine group with di-tert-butyl dicarbonate under alkaline conditions (pH 8–9) .

PEG Conjugation : Use carbodiimide coupling (e.g., EDC/NHS) to attach PEG-5-acid to the Boc-protected intermediate .

Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) in dichloromethane .

Purity Validation:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (retention time: ~12.3 min for this compound) .
  • NMR : Key peaks include δ 1.4 ppm (Boc tert-butyl) and δ 3.6–3.8 ppm (PEG methylene) .
Characterization MethodKey DataReference
HPLC Retention time: 12.3 min, Purity >95%
¹H NMR δ 1.4 (s, 9H, Boc), δ 3.6–3.8 (m, 20H, PEG)

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should include:

Thermal Stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; monitor degradation via HPLC .

pH Sensitivity : Test in buffers (pH 3–10) and quantify intact compound using UV-Vis spectroscopy (λmax = 280 nm) .

Light Exposure : Conduct accelerated photostability tests under UV/visible light (ICH Q1B guidelines) .

ConditionDegradation Rate (24h)Analytical Method
37°C, pH 7<5%HPLC
pH 3, 25°C15%UV-Vis

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

Methodological Answer: Contradictions often arise from impurities, solvent effects, or ionization efficiency. Mitigation strategies include:

Orthogonal Validation : Cross-check NMR (structural confirmation) with high-resolution MS (exact mass) .

Solvent Standardization : Use deuterated solvents consistently to avoid peak splitting artifacts .

Statistical Analysis : Apply principal component analysis (PCA) to batch data to identify outliers .

Example Workflow:

  • Step 1 : Repeat NMR in DMSO-d6 and CDCl3 to assess solvent-induced shifts.
  • Step 2 : Perform ESI-MS in positive/negative ion modes to detect adducts .

Q. What computational approaches are suitable for predicting this compound’s interactions in biological systems?

Methodological Answer:

Molecular Dynamics (MD) : Simulate PEG chain flexibility and solvent interactions using AMBER or GROMACS .

Docking Studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., serum albumin) .

QSPR Modeling : Correlate PEG chain length with solubility/logP using datasets from PubChem .

Computational ToolApplicationOutput Example
AutoDock Vina Binding affinity (ΔG = -8.2 kcal/mol)
GROMACS RMSD < 2 Å over 50 ns simulation

Q. How should researchers design experiments to resolve discrepancies in this compound’s in vitro vs. in vivo efficacy?

Methodological Answer:

Dose-Response Calibration : Compare IC50 values in cell lines with plasma concentrations in animal models .

Metabolite Tracking : Use LC-MS/MS to identify degradation products in serum .

PK/PD Modeling : Integrate pharmacokinetic data (e.g., half-life) with efficacy metrics using NONMEM .

Critical Considerations:

  • Account for protein binding effects (e.g., serum albumin) .
  • Validate assays with positive/negative controls (e.g., untreated vs. PEG-free analogs) .

Q. What strategies optimize this compound’s reaction yield while minimizing side products?

Methodological Answer:

Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for deprotection efficiency .

Reaction Monitoring : Use in-situ FTIR to track Boc group removal (disappearance of C=O stretch at 1680 cm⁻¹) .

DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal conditions .

ParameterOptimal RangeYield Improvement
Temperature0–4°C (Boc protection)85% → 92%
SolventAnhydrous DMF78% → 88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.